5-Hydroxyindolin-2,3-dion

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-Hydroxyindoline-2,3-dione and its derivatives involves various chemical reactions, including stereoisomeric formations and metal-free cyclization processes. For instance, Grob and Kiefer (1965) synthesized three stereoisomers of 5-hydroxy-1-methyl-decahydroquinoline from cyclohexane-1,3-dione, highlighting the compound's configurational and conformational properties based on chemical and spectral data (Grob & Kiefer, 1965). Similarly, Yang et al. (2015) reported the metal-free synthesis of 3-hydroxy-2,3-dihydroisoquinoline-1,4-diones via an intramolecular cyclization process, offering insights into the synthetic pathway and mechanism of formation (Yang et al., 2015).

Molecular Structure Analysis

The molecular structure of 5-Hydroxyindoline-2,3-dione derivatives has been elucidated through various analytical techniques, including X-ray crystallography. Duru et al. (2018) characterized the molecular structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione, revealing non-planarity and specific dihedral angles between molecular rings, which are linked together by intermolecular hydrogen bonds (Duru et al., 2018).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, leading to the formation of new compounds with distinct properties. For example, Kovach et al. (2014) synthesized substituted bisindolines from the reaction of 3,5-dimethoxyaniline and vicinal diones, revealing insights into the reaction mechanisms and product formation (Kovach et al., 2014).

Physical Properties Analysis

The physical properties of 5-Hydroxyindoline-2,3-dione derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various conditions. The crystal structure analysis provides information on molecular arrangement and interactions, which are essential for predicting the compound's physical behavior.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are fundamental aspects of 5-Hydroxyindoline-2,3-dione research. Studies such as those by Yosefdad et al. (2020) explore the effect of structural variations on the fragmentation patterns of bis-phthalimide derivatives, offering insights into the compound's chemical stability and reactivity (Yosefdad et al., 2020).

Wissenschaftliche Forschungsanwendungen

Antibakterielle Mittel

5-Hydroxyindolin-2,3-dion: Derivate, insbesondere halogenierte Indole, wurden auf ihr Potenzial untersucht, bakterielle Persistenzzellen und Biofilme zu eliminieren. Diese Verbindungen haben sich gegen verschiedene Krankheitserreger als wirksam erwiesen, darunter Escherichia coli und Staphylococcus aureus. Die Fähigkeit, die Biofilmbildung und die Bildung von Persistenzzellen zu hemmen, ohne Resistenzen hervorzurufen, macht diese Verbindungen zu vielversprechenden Kandidaten für die Entwicklung neuer antibakterieller Strategien .

Pharmazeutische Synthese

Die strukturelle Komplexität von This compound ermöglicht seine Verwendung in der pharmazeutischen Synthese. Seine Derivate können so konzipiert werden, dass sie mit biologischen Zielstrukturen interagieren, was möglicherweise zu neuen therapeutischen Wirkstoffen führt. Das Verständnis von Struktur-Aktivitäts-Beziehungen ist in diesem Bereich entscheidend, um das therapeutische Potenzial dieser Verbindungen freizusetzen .

Herbizide

Die Forschung an This compound-Derivaten hat auch deren Verwendung als Herbizide untersucht. Die Reaktivität der Verbindungen kann genutzt werden, um das Pflanzenwachstum und die -entwicklung zu beeinflussen, was eine Grundlage für die Entwicklung neuer herbizider Formulierungen bietet .

Farbstoffe und Pigmente

Die chemischen Eigenschaften von This compound machen es für die Anwendung in Farbstoffen und Pigmenten geeignet. Seine Fähigkeit, stabile Pigmente zu bilden, kann in verschiedenen Industrien eingesetzt werden, darunter Textilien und Tinten .

Polymeradditive

This compound: und seine Derivate können als Additive in Polymeren verwendet werden, um Materialeigenschaften wie Haltbarkeit, Stabilität und Farbechtheit zu verbessern. Diese Anwendung ist von Bedeutung bei der Herstellung von Hochleistungsmaterialien .

Photochrome Materialien

Die Struktur der Verbindung eignet sich für die Entwicklung photochromer Materialien. Diese Materialien ändern ihre Farbe als Reaktion auf Licht, was Anwendungen in intelligenten Fenstern, Sonnenbrillen und der optischen Datenspeicherung hat .

Wirkmechanismus

Target of Action

The primary target of 5-Hydroxyindoline-2,3-dione, also known as 5-Hydroxyisatin , is the L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in regulating the contractility of the gut.

Mode of Action

5-Hydroxyindoline-2,3-dione interacts with its target by accelerating gut contractility. This is achieved through the activation of L-type calcium channels located on the colonic smooth muscle cells . The compound’s interaction with these channels results in significant changes in gut motility.

Biochemical Pathways

The compound is metabolized by a wide variety of gut bacteria from the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-Hydroxyindoline-2,3-dione via the tryptophanase (TnaA) enzyme . This microbial conversion of dietary or drug substrates into small bioactive molecules represents a regulatory mechanism by which the gut microbiota alters intestinal physiology .

Pharmacokinetics

It is known that oral administration of 5-htp results in the detection of 5-hydroxyindoline-2,3-dione in fecal samples of healthy volunteers, indicating that it is absorbed and metabolized in the body

Result of Action

The action of 5-Hydroxyindoline-2,3-dione results in a significant acceleration of the total gut transit time (TGTT) when administered orally in rats . Moreover, the stimulation of a cell line model of intestinal enterochromaffin cells by 5-Hydroxyindoline-2,3-dione results in a significant increase in serotonin production .

Action Environment

The production of 5-Hydroxyindoline-2,3-dione is influenced by environmental factors such as pH levels. The production of the compound is inhibited upon pH reduction in in vitro studies . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH level of the environment in which it is present.

Safety and Hazards

Zukünftige Richtungen

Indole derivatives, including 5-Hydroxyindoline-2,3-dione, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Eigenschaften

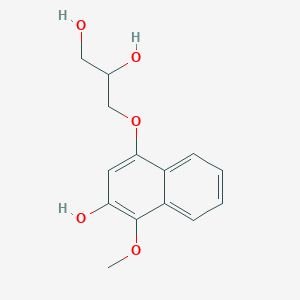

IUPAC Name |

5-hydroxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-4-1-2-6-5(3-4)7(11)8(12)9-6/h1-3,10H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEUAVRUUFUMIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438484 | |

| Record name | 5-hydroxyindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116569-09-6 | |

| Record name | 5-Hydroxyisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116569-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-hydroxyindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B38462.png)

![(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B38464.png)

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)